1,3-Dimethyl-7-(prop-2-en-1-yl)-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 1,3-Dimethyl-7-(prop-2-en-1-yl)-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 377063-48-4
VCID: VC0418048
InChI: InChI=1S/C13H18N4O2S/c1-5-7-17-9-10(14-12(17)20-8-6-2)15(3)13(19)16(4)11(9)18/h5H,1,6-8H2,2-4H3
SMILES: CCCSC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C
Molecular Formula: C13H18N4O2S
Molecular Weight: 294.38g/mol

1,3-Dimethyl-7-(prop-2-en-1-yl)-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

CAS No.: 377063-48-4

Main Products

VCID: VC0418048

Molecular Formula: C13H18N4O2S

Molecular Weight: 294.38g/mol

1,3-Dimethyl-7-(prop-2-en-1-yl)-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 377063-48-4

CAS No. 377063-48-4
Product Name 1,3-Dimethyl-7-(prop-2-en-1-yl)-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Molecular Formula C13H18N4O2S
Molecular Weight 294.38g/mol
IUPAC Name 1,3-dimethyl-7-prop-2-enyl-8-propylsulfanylpurine-2,6-dione
Standard InChI InChI=1S/C13H18N4O2S/c1-5-7-17-9-10(14-12(17)20-8-6-2)15(3)13(19)16(4)11(9)18/h5H,1,6-8H2,2-4H3
Standard InChIKey PGDLZOMMARIAMQ-UHFFFAOYSA-N
SMILES CCCSC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C
Canonical SMILES CCCSC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C
PubChem Compound 3137689
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator